molecular formula C14H15N2O4- B14428297 5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate CAS No. 83807-10-7

5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate

Cat. No.: B14428297
CAS No.: 83807-10-7
M. Wt: 275.28 g/mol
InChI Key: XAIPYWJLBGMMRO-UHFFFAOYSA-M
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Description

5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction followed by Michael addition. In this method, 4-methoxy or 3-nitrobenzaldehydes react with barbituric acid derivatives in the presence of a catalyst like L-proline using ethanol as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert ketones to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

83807-10-7

Molecular Formula

C14H15N2O4-

Molecular Weight

275.28 g/mol

IUPAC Name

5-oxo-5-[(2-phenyl-3,4-dihydropyrazol-5-yl)oxy]pentanoate

InChI

InChI=1S/C14H16N2O4/c17-13(18)7-4-8-14(19)20-12-9-10-16(15-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,18)/p-1

InChI Key

XAIPYWJLBGMMRO-UHFFFAOYSA-M

Canonical SMILES

C1CN(N=C1OC(=O)CCCC(=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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